

Avelumab (Bavencio®) FDA Approval History: Application Notes and Protocols

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Compound of Interest

Compound Name: CD666

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These application notes provide a comprehensive overview of the FDA approval history of avelumab (Bavencio®), a human anti-programmed death ligand-1 (PD-L1) monoclonal antibody. This document details the pivotal clinical trials that led to its approval for various oncology indications, outlines the experimental protocols of these key studies, and presents the associated efficacy and safety data. Furthermore, it includes diagrams of the targeted signaling pathway and experimental workflows to facilitate a deeper understanding of avelumab's mechanism of action and clinical development.

Introduction to Avelumab

Avelumab is an immune checkpoint inhibitor that selectively binds to PD-L1 and blocks its interaction with programmed death receptor-1 (PD-1) and B7.1 receptors. This inhibition releases the brake on the anti-tumor immune response, allowing for T-cell-mediated destruction of cancer cells. Developed by Merck KGaA and Pfizer, avelumab has become an important therapeutic option for several challenging-to-treat cancers.

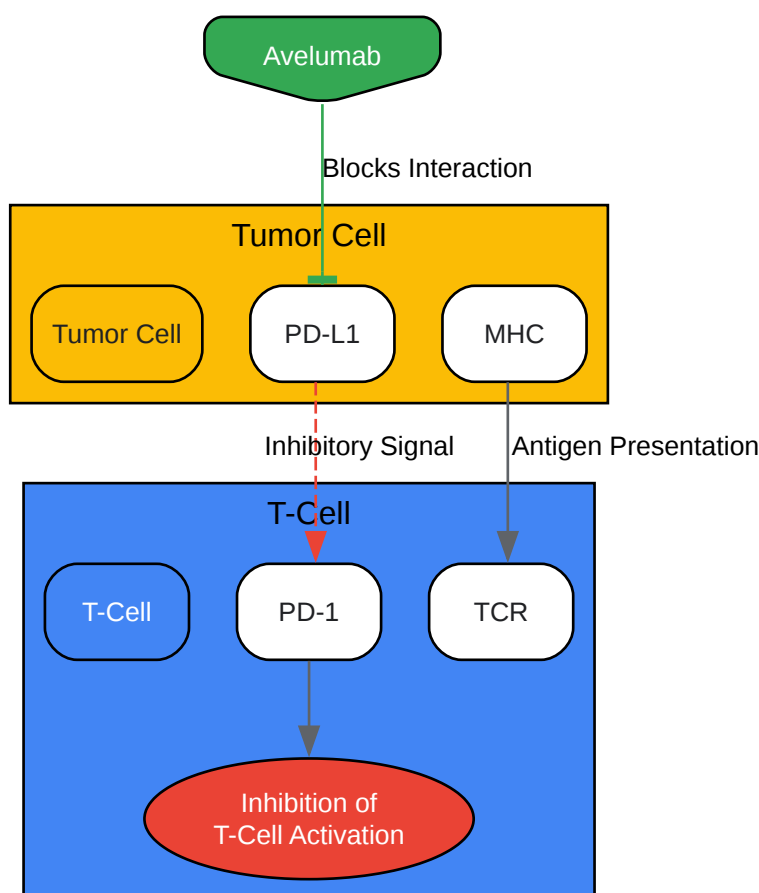
FDA Approval Timeline and Indications

Avelumab has received FDA approval for the treatment of three types of cancer:

Indication	Approval Date	Details
Metastatic Merkel Cell Carcinoma (MCC)	March 23, 2017	Accelerated approval for adult and pediatric patients 12 years and older with metastatic MCC. This was the first FDA-approved treatment for this rare and aggressive skin cancer. [1] [2]
Locally Advanced or Metastatic Urothelial Carcinoma (UC)	May 9, 2017	Approval for patients with locally advanced or metastatic UC whose disease progressed during or following platinum-containing chemotherapy or within 12 months of neoadjuvant or adjuvant treatment with a platinum-containing chemotherapy.
June 30, 2020	Approval for the maintenance treatment of patients with locally advanced or metastatic UC that has not progressed with first-line platinum-containing chemotherapy. This approval converted the accelerated approval to a regular approval. [3]	
Advanced Renal Cell Carcinoma (RCC)	May 14, 2019	Approval in combination with axitinib for the first-line treatment of patients with advanced RCC.

Mechanism of Action: Targeting the PD-1/PD-L1 Pathway

Avelumab's therapeutic effect is derived from its ability to modulate the adaptive immune response. The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion by the tumor. Avelumab acts by blocking this interaction.



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Avelumab blocks the PD-L1/PD-1 inhibitory signal.

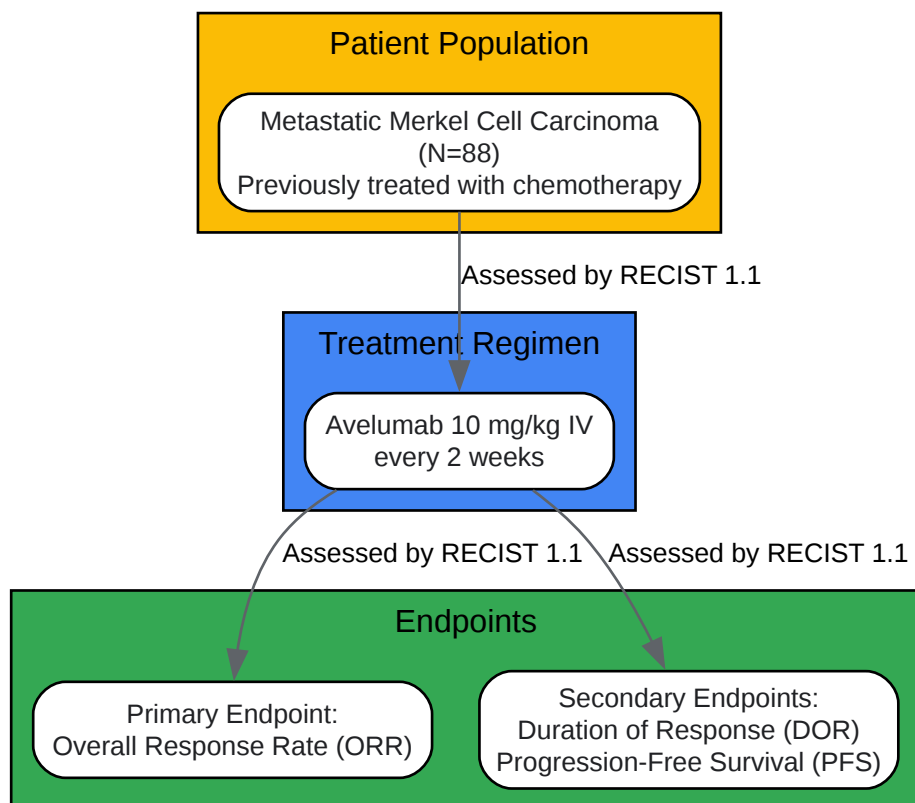
Pivotal Clinical Trials: Experimental Protocols and Data

The FDA approvals of avelumab were based on the results of the comprehensive JAVELIN clinical trial program. Below are the detailed protocols and key findings from the pivotal studies for each approved indication.

JAVELIN Merkel 200: Metastatic Merkel Cell Carcinoma

The approval of avelumab for metastatic Merkel Cell Carcinoma (mMCC) was based on the JAVELIN Merkel 200 trial, an open-label, single-arm, multicenter study.[1]

Experimental Workflow: JAVELIN Merkel 200



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JAVELIN Merkel 200 trial design.

Key Inclusion Criteria:

- Histologically confirmed metastatic MCC.
- Disease progression on or after chemotherapy for metastatic disease.
- ECOG performance status of 0 or 1.

Key Exclusion Criteria:

- Prior treatment with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies.
- Active or prior autoimmune disease.
- Systemic immunosuppression.

Efficacy and Safety Data: JAVELIN Merkel 200

Efficacy Endpoint	Result
Overall Response Rate (ORR)	33% (95% CI: 23.3, 43.8)
Complete Response (CR)	11.4%
Partial Response (PR)	21.6%
Duration of Response (DOR)	Median not reached (95% CI: 18.0 months - Not Estimable)
Responses of ≥ 6 months	86% of responding patients
Progression-Free Survival (PFS)	1-year PFS rate: 30% (95% CI: 21, 41)
Overall Survival (OS)	1-year OS rate: 52% (95% CI: 41, 62)

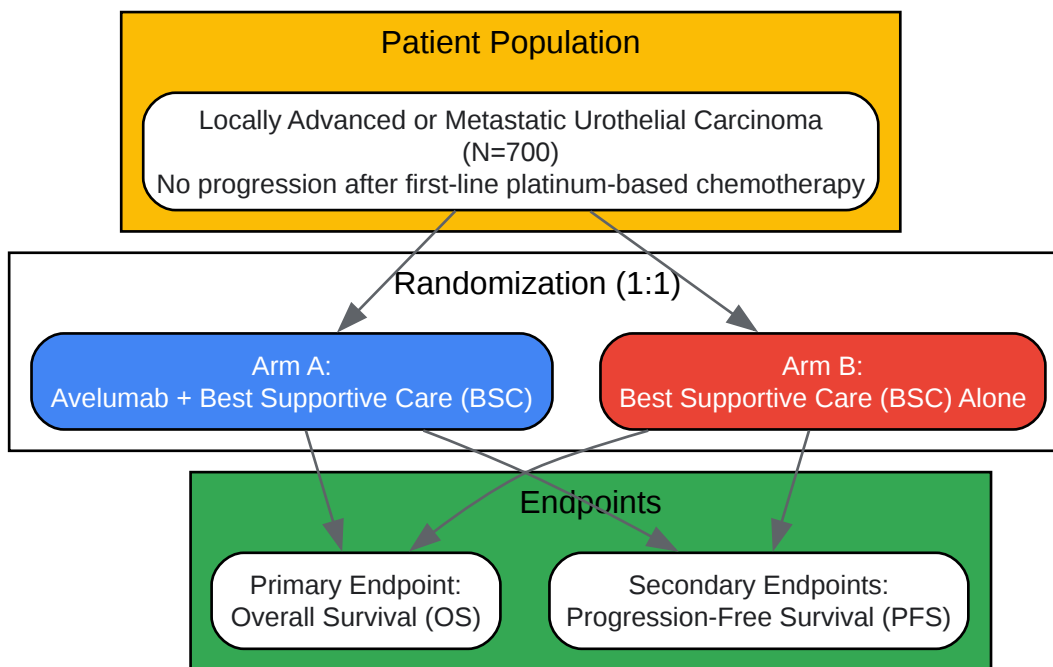
Data from patients with chemotherapy-refractory metastatic MCC.

Safety Profile	
Most Common Adverse Reactions ($>20\%$)	Fatigue, musculoskeletal pain, diarrhea, nausea, infusion-related reaction, rash, decreased appetite, peripheral edema.
Grade ≥ 3 Treatment-Related Adverse Events	Occurred in 10.2% of patients.
Immune-Related Adverse Events	Occurred in 17% of patients, with Grade ≥ 3 events in 4.5%.

JAVELIN Bladder 100: Locally Advanced or Metastatic Urothelial Carcinoma

The approval for the maintenance treatment of urothelial carcinoma was based on the JAVELIN Bladder 100 trial, a randomized, open-label, multicenter study.[3]

Experimental Workflow: JAVELIN Bladder 100



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JAVELIN Bladder 100 trial design.

Key Inclusion Criteria:

- Unresectable locally advanced or metastatic urothelial carcinoma.
- No disease progression after 4 to 6 cycles of first-line platinum-containing chemotherapy.

Key Exclusion Criteria:

- Prior therapy with an immune checkpoint inhibitor.
- Active autoimmune disease requiring systemic treatment.

Efficacy and Safety Data: JAVELIN Bladder 100

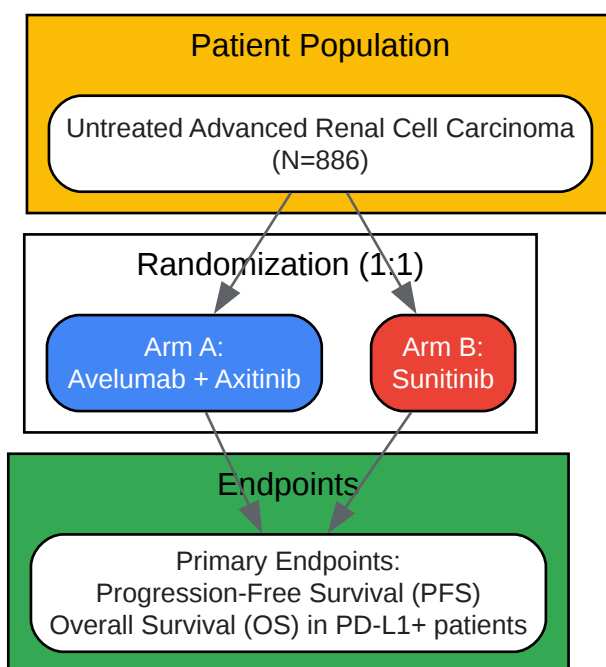
Efficacy Endpoint	Avelumab + BSC (n=350)	BSC Alone (n=350)	Hazard Ratio (95% CI)
Median Overall Survival (OS)	21.4 months	14.3 months	0.69 (0.56, 0.86)
Median Progression-Free Survival (PFS)	3.7 months	2.0 months	0.62 (0.52, 0.75)

Safety Profile	
Most Common Adverse Reactions (>20% in the avelumab arm)	Fatigue, musculoskeletal pain, urinary tract infection, rash.
Grade ≥3 Treatment-Related Adverse Events	Occurred in 16.6% of patients in the avelumab arm.
Discontinuation due to Adverse Reactions	11.9% of patients in the avelumab arm.

JAVELIN Renal 101: Advanced Renal Cell Carcinoma

The first-line approval for advanced renal cell carcinoma in combination with axitinib was based on the JAVELIN Renal 101 trial, a randomized, open-label, multicenter study.

Experimental Workflow: JAVELIN Renal 101



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JAVELIN Renal 101 trial design.

Key Inclusion Criteria:

- Untreated, advanced or metastatic renal cell carcinoma with a clear-cell component.
- ECOG performance status of 0 or 1.

Key Exclusion Criteria:

- Prior systemic therapy for advanced RCC.
- Autoimmune disease requiring systemic therapy.

Efficacy and Safety Data: JAVELIN Renal 101 (in patients with PD-L1-positive tumors)

Efficacy Endpoint	Avelumab + Axitinib (n=270)	Sunitinib (n=290)	Hazard Ratio (95% CI)
Median Progression-Free Survival (PFS)	13.8 months	7.2 months	0.61 (0.47, 0.79)
Overall Response Rate (ORR)	55.2%	25.5%	
Safety Profile			
Most Common Adverse Reactions (>20% in the avelumab + axitinib arm)		Diarrhea, fatigue, hypertension, musculoskeletal pain, nausea, mucositis, palmar-plantar erythrodysesthesia, dysphonia, decreased appetite, hypothyroidism, and rash.	
Grade ≥3 Treatment-Related Adverse Events		Occurred in 71.2% of patients in the avelumab + axitinib arm.	
Discontinuation of either drug due to Adverse Reactions		22.8% of patients in the avelumab + axitinib arm.	

Assessment of Tumor Response and Adverse Events

The clinical trials for avelumab utilized standardized criteria for assessing tumor response and grading adverse events.

- Response Evaluation Criteria in Solid Tumors (RECIST 1.1): This set of rules is used to provide an objective assessment of changes in tumor size. Key definitions include:
 - Complete Response (CR): Disappearance of all target lesions.
 - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
 - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.

- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to be categorized as PD.
- National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE): This is a descriptive terminology with a grading scale for adverse event reporting. The grades range from 1 (Mild) to 5 (Death related to adverse event).[3]

Conclusion

The FDA approvals of avelumab for metastatic Merkel cell carcinoma, locally advanced or metastatic urothelial carcinoma, and advanced renal cell carcinoma represent significant advancements in the treatment of these cancers. The JAVELIN clinical trial program has provided robust evidence of avelumab's efficacy and a manageable safety profile. These application notes and protocols are intended to serve as a valuable resource for researchers and drug development professionals in understanding the clinical development and application of this important immunotherapy agent.

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